N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide
Overview
Description
N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and psychopharmacologist. TMA-2 is known for its potent hallucinogenic effects and has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide is not fully understood, but it is believed to act primarily as a serotonin agonist. It binds to and activates serotonin receptors in the brain, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the serotonin system is thought to be responsible for the hallucinogenic effects of N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide.
Biochemical and Physiological Effects:
N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, and to cause changes in body temperature and respiratory rate. N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide has also been shown to alter brain activity, leading to changes in perception, mood, and thought processes. These effects are thought to be responsible for the hallucinogenic properties of N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide.
Advantages and Limitations for Lab Experiments
N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide has several advantages for use in lab experiments. It is a potent and selective serotonin agonist, making it a useful tool for studying the serotonin system in the brain. N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide is also relatively stable and easy to synthesize, making it a convenient compound for use in research. However, N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide also has several limitations. It is a controlled substance in many countries, making it difficult to obtain for research purposes. Additionally, its potent hallucinogenic effects make it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for research on N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of interest is its potential to enhance creativity and cognitive function, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide and its effects on the brain and body.
Scientific Research Applications
N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and has been investigated as a potential treatment for depression and anxiety disorders. N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide has also been studied for its potential to enhance creativity and cognitive function, and has been investigated as a potential treatment for cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-propan-2-yl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-9(2)17-14(19)15(20)18-16-8-10-6-11(21-3)13(23-5)12(7-10)22-4/h6-9H,1-5H3,(H,17,19)(H,18,20)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVFNWXKBHMYNT-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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